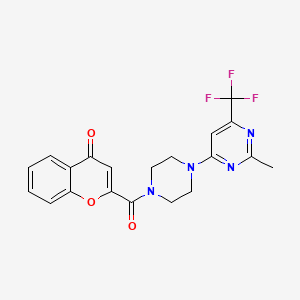

2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)-4H-chromen-4-one

Beschreibung

This compound integrates a chromen-4-one (flavone-derived) core with a 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl-substituted piperazine moiety via a carbonyl linker. The chromenone scaffold is associated with diverse biological activities, including kinase inhibition and anti-inflammatory effects .

Eigenschaften

IUPAC Name |

2-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N4O3/c1-12-24-17(20(21,22)23)11-18(25-12)26-6-8-27(9-7-26)19(29)16-10-14(28)13-4-2-3-5-15(13)30-16/h2-5,10-11H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTRYYLMCYQOCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)-4H-chromen-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 393.37 g/mol. The structure features a chromenone moiety linked to a piperazine ring substituted with a pyrimidine derivative, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H20F3N3O3 |

| Molecular Weight | 393.37 g/mol |

| IUPAC Name | 2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)-4H-chromen-4-one |

| Solubility | Soluble in DMSO, ethanol |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of specific cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : The compound has shown activity against various bacterial and fungal strains, indicating its potential as an antimicrobial agent.

- Anti-inflammatory Effects : Some studies have reported that derivatives of this compound can reduce inflammation markers in vitro.

The biological activity of the compound is believed to stem from its ability to interact with multiple molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in tumor progression and inflammation.

- Receptor Modulation : The compound could modulate receptor activity, affecting signaling pathways related to cell growth and immune response.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds or derivatives:

- Antitumor Studies :

-

Antimicrobial Activity :

- In vitro tests showed that derivatives exhibited varying degrees of antimicrobial activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 100 to 500 µg/mL .

- Comparative studies highlighted that certain modifications improved efficacy compared to standard antibiotics like ketoconazole.

- Anti-inflammatory Effects :

Table 1: Antitumor Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | Mia PaCa-2 | 10 |

| Compound B | PANC-1 | 7 |

| 2-(4-(2-methyl... | TBD | TBD |

Table 2: Antimicrobial Activity Data

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| Compound C | Staphylococcus aureus | 200 |

| Compound D | Candida albicans | 300 |

| 2-(4-(2-methyl... | TBD | TBD |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)-4H-chromen-4-one exhibit significant anticancer properties. The mechanism of action is primarily through the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Table 1: Antitumor Activity Overview

| Compound | Target | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | CDK2 | 0.05 | Inhibition of cell cycle progression |

| Compound B | EGFR | 0.08 | Targeting mutant receptors |

| Compound C | BRAF | 0.12 | Induction of apoptosis |

In vitro assays demonstrated that these compounds can inhibit cancer cell proliferation across various cell lines, including lung and breast cancer models, making them promising candidates for further development as anticancer agents.

Antimicrobial Properties

The structural features of this compound also suggest potential antimicrobial activity. Studies have shown that similar pyrimidine derivatives possess inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Compound | Microbe Tested | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| Compound D | E. coli | 20 | 15 |

| Compound E | S. aureus | 18 | 20 |

These findings indicate that modifications to the pyrimidine structure can enhance efficacy against various pathogens, thus broadening the therapeutic applications of this class of compounds.

Case Study 1: Anticancer Efficacy

In a preclinical study using xenograft models, a derivative of the target compound was administered to evaluate its efficacy against tumor growth. Results showed a significant reduction in tumor size compared to control groups, highlighting its potential as an effective anticancer agent.

Case Study 2: Antimicrobial Effectiveness

Another investigation focused on the antimicrobial properties of similar compounds against resistant bacterial strains. The study revealed that certain derivatives exhibited potent antibacterial activity, suggesting their application in treating infections caused by multi-drug resistant organisms.

Future Directions and Research Opportunities

The ongoing research into the applications of 2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)-4H-chromen-4-one indicates several promising avenues:

- Further Optimization : Structural modifications may enhance selectivity and reduce toxicity.

- Combination Therapies : Investigating synergistic effects with existing therapies could improve treatment outcomes for cancer and infectious diseases.

- Mechanistic Studies : Detailed studies on the molecular interactions and pathways affected by this compound will provide deeper insights into its pharmacological profile.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Pyrimidine-Piperazine Motifs

- Compound 6p (2-((4-Fluorobenzyl)thio)-5-(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)-1,3,4-oxadiazole): Replaces the chromenone core with a 1,3,4-oxadiazole ring linked to a fluorobenzylthio group. The oxadiazole may enhance π-π stacking but reduce solubility compared to the chromenone. Tested against plant pathogens, suggesting agrochemical utility .

- 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide: Substitutes chromenone with a benzoxazinone core and introduces a chloro-trifluoromethylpyridine group. The chlorine atom may increase electronegativity, altering target specificity.

Chromenone-Based Analogues

- 2-(1-(4-Amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one: Retains the chromen-4-one core but replaces the piperazine-pyrimidine group with a pyrazolo-pyrimidine substituted with morpholine-methylthiophene. Reported in cancer research contexts, suggesting kinase or protease inhibition .

6.4-{3-[4-(2-Ethyl-4-hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one :

- Features a chromen-2-one variant with a piperazine-propoxy linker and ethyl-hydroxybenzyl substituents.

- The hydroxybenzyl group may facilitate hydrogen bonding, contrasting with the target’s trifluoromethylpyrimidine’s hydrophobic interactions. This compound’s ethoxy chain could prolong half-life but reduce blood-brain barrier penetration .

Piperazine-Linked Heterocycles

- 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one: Uses a butanone spacer between piperazine and pyrazole, differing from the target’s direct carbonyl linkage. Increased flexibility may broaden target selectivity but reduce binding affinity. The trifluoromethylphenyl group mirrors the target’s pyrimidine substituent, suggesting shared metabolic stability advantages .

- 1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide: Replaces chromenone with a thiophenylethyl-piperidine carboxamide. The thiophene moiety introduces sulfur-based interactions, while the piperidine ring may alter stereoelectronic effects compared to the target’s planar chromenone .

Research Findings and Implications

- Agrochemical Potential: Analogues like 6p and 12 demonstrate efficacy against plant pathogens, suggesting the target compound’s pyrimidine-piperazine motif could be repurposed for crop protection .

- Pharmacological Optimization: Chromenone derivatives (e.g., 11) with fluorine substitutions highlight strategies to enhance blood-brain barrier penetration, a consideration for CNS-targeted modifications of the target compound .

- Metabolic Stability : The trifluoromethyl group’s prevalence across analogues underscores its role in resisting oxidative metabolism, a critical feature for drug candidates .

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution

The pyrimidine ring is functionalized with a piperazine group through nucleophilic aromatic substitution (NAS). A halogenated pyrimidine (e.g., 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine) reacts with piperazine in a polar aprotic solvent:

Reaction Conditions

- Substrate : 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine

- Nucleophile : Piperazine (2–3 equivalents)

- Solvent : Dimethylformamide (DMF) or acetonitrile

- Temperature : 80–100°C, 12–24 hours.

Mechanistic Insight :

The reaction proceeds via displacement of the chloro group by the piperazine nitrogen, facilitated by the electron-deficient nature of the pyrimidine ring.

Purification of the Piperazine Intermediate

The crude product is purified via:

- Flash chromatography : Silica gel with eluents such as ethyl acetate/hexane (3:7) or dichloromethane/methanol (95:5).

- Recrystallization : Ethanol/water mixtures yield high-purity solids.

Synthesis of 4-Oxo-4H-chromene-2-carboxylic Acid

Oxidation of 3-Acetylcoumarin

3-Acetyl-4-hydroxycoumarin is oxidized to the carboxylic acid derivative using strong oxidizing agents:

Procedure :

- Reactant : 3-Acetyl-4-hydroxycoumarin (1 equiv)

- Oxidizing Agent : KMnO₄ or CrO₃ in acidic medium (H₂SO₄/H₂O)

- Conditions : Reflux for 6–8 hours.

Key Consideration :

Steric hindrance at the 3-position necessitates prolonged reaction times to achieve full conversion.

Amide Coupling: Chromenone-Piperazine Conjugation

Carbodiimide-Mediated Coupling

The final step involves coupling 4-oxo-4H-chromene-2-carboxylic acid with the piperazine-pyrimidine intermediate using EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide):

- Activation :

- Dissolve 4-oxo-4H-chromene-2-carboxylic acid (1.1 equiv) in anhydrous DCM.

- Add EDC·HCl (1.1 equiv) and DMAP (0.2 equiv). Stir under N₂ for 10 minutes.

- Coupling :

- Add 4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine (1 equiv).

- Stir at room temperature for 12–18 hours.

- Workup :

- Partition between DCM and 5% NaHCO₃.

- Dry organic layers over Na₂SO₄ and concentrate.

- Purification :

Alternative Synthetic Approaches

Schlenk Techniques for Moisture-Sensitive Intermediates

In cases where the pyrimidine-piperazine intermediate is hygroscopic, reactions are conducted under inert atmospheres using Schlenk lines.

Microwave-Assisted Synthesis

Reduced reaction times (2–4 hours) are achievable via microwave irradiation at 100°C, though yields may vary.

Analytical Characterization

Critical spectroscopic data for validation:

- ¹H NMR : Signals at δ 8.2–8.4 ppm (pyrimidine-H), δ 6.3–6.5 ppm (chromenone-H), and δ 3.5–4.0 ppm (piperazine-CH₂).

- HRMS : Calculated for C₂₀H₁₆F₃N₄O₃: [M+H]⁺ 433.1124; Observed: 433.1122.

Challenges and Optimization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.